![molecular formula C9H8O3 B14243133 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- CAS No. 314280-54-1](/img/structure/B14243133.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The process starts with the head-to-tail homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its high selectivity and efficiency.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: A closely related compound with similar structural features but lacking the hydroxyl and methoxy groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: An analogue with a nitrogen atom in the ring structure.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its reactivity and potential applications. These functional groups make it more versatile in chemical reactions and enhance its potential biological activity.
Propriétés
Numéro CAS |
314280-54-1 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
8-hydroxy-5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C9H8O3/c1-12-6-4-2-3-5-7(6)9(11)8(5)10/h2-4,8,10H,1H3 |
Clé InChI |
CJZHXZCDCSOXAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



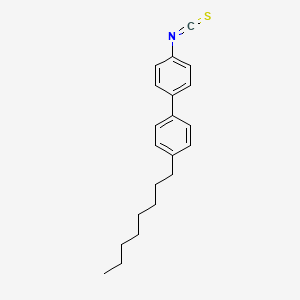
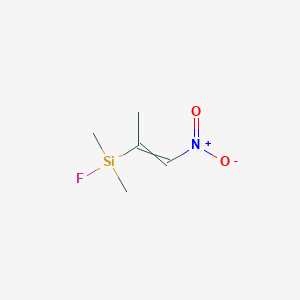
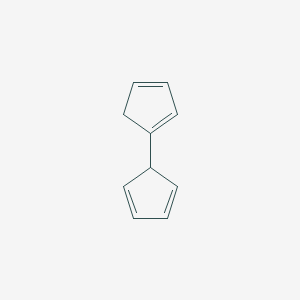
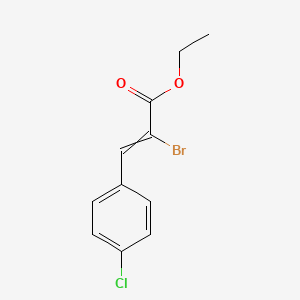
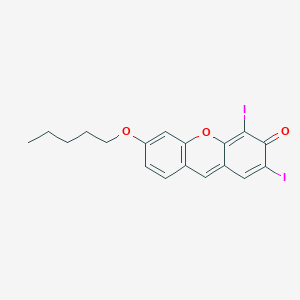
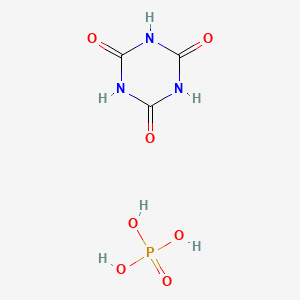
![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
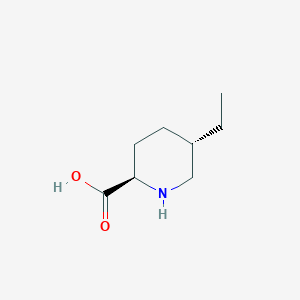

![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
